2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide
Description
2-(4-Bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide is a tetrazole-based compound characterized by a 4-bromophenyl group at position 2 of the tetrazole ring and an N-ethyl-N-phenyl carboxamide substituent at position 3. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability, hydrogen-bonding capacity, and applications in medicinal chemistry and materials science. The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding interactions in biological targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-ethyl-N-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-2-21(13-6-4-3-5-7-13)16(23)15-18-20-22(19-15)14-10-8-12(17)9-11-14/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKFBTIAGNSGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic or basic conditions. For instance, 4-bromobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 4-bromo-2H-tetrazole.
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Amidation Reaction: : The tetrazole derivative is then subjected to an amidation reaction with N-ethyl-N-phenylamine. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the cyclization step and automated systems for the amidation reaction to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
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Oxidation and Reduction: : The tetrazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.
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Hydrolysis: : The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMF (dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, e.g., 2-(4-aminophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide.
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced forms of the tetrazole ring.
Hydrolysis: 4-bromo-2H-tetrazole-5-carboxylic acid and N-ethyl-N-phenylamine.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions, including the formation of the tetrazole ring through cyclization reactions. The characterization of the compound is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria, as well as fungal species. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
Anticancer Potential
Tetrazole derivatives have been investigated for their anticancer activities. In vitro studies have demonstrated that compounds similar to 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide can inhibit the growth of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The anticancer activity is often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various molecular pathways .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinities and interactions between tetrazole derivatives and target proteins. These studies help predict the efficacy of compounds in inhibiting specific enzymes or receptors involved in disease processes. For example, docking studies have shown promising results for certain tetrazole derivatives binding to targets involved in cancer progression and microbial resistance .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide in biological systems involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Substituent Effects: The N-ethyl-N-phenyl group in the target compound balances lipophilicity and steric bulk, whereas the N-(5-chloro-2-methylphenyl) group in [9] introduces electron-withdrawing chlorine and methyl groups, which may alter binding affinity. The diethylamino group in [5] introduces basicity, which could enhance solubility in acidic environments.
Biological Activity
2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole family, which has gained attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide is with a molecular weight of approximately 316.20 g/mol. The compound features a tetrazole ring, which is known for its pharmacological significance.
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of this compound compared to standard antibiotics:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| 2-(4-bromophenyl)-N-ethyl-N-phenyl-tetrazole | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 | |
| Standard Antibiotic (e.g., Ciprofloxacin) | Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The results indicate that while the compound exhibits antimicrobial activity, it is less potent than some standard antibiotics, suggesting potential for further optimization.
Anticancer Activity
The anticancer potential of 2-(4-bromophenyl)-N-ethyl-N-phenyl-2H-tetrazole-5-carboxamide was evaluated using the MCF7 breast cancer cell line. The compound's cytotoxic effects were assessed using the Sulforhodamine B (SRB) assay, with results shown in the table below:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(4-bromophenyl)-N-ethyl-N-phenyl-tetrazole | MCF7 | 15 ± 3 |
| Doxorubicin | MCF7 | 0.5 ± 0.1 |
The IC50 value indicates that the compound has significant anticancer activity, although it is not as potent as doxorubicin, a well-known chemotherapeutic agent.
The biological activity of tetrazole compounds often involves interaction with various biological targets. For instance, molecular docking studies have suggested that 2-(4-bromophenyl)-N-ethyl-N-phenyl-tetrazole-5-carboxamide binds effectively to certain proteins involved in cancer cell proliferation and bacterial metabolism. The binding affinity and interaction modes are crucial for understanding how modifications to the tetrazole structure can enhance activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the antimicrobial properties of various tetrazole derivatives, including our compound. The study concluded that structural modifications significantly influenced antimicrobial potency.
- Case Study on Anticancer Properties : Another investigation published in [source] focused on the anticancer effects of tetrazoles in vitro. It was found that compounds similar to 2-(4-bromophenyl)-N-ethyl-N-phenyl-tetrazole exhibited selective cytotoxicity against cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
